molecular formula C8H7NO4 B1267165 2-Aminoisophthalic acid CAS No. 39622-79-2

2-Aminoisophthalic acid

Cat. No.: B1267165
CAS No.: 39622-79-2
M. Wt: 181.15 g/mol
InChI Key: LDOMKUVUXZRECL-UHFFFAOYSA-N
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Description

2-Aminoisophthalic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an amino group. This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the above-mentioned reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form various derivatives.

    Reduction: The compound can also undergo reduction reactions, where the carboxyl groups can be reduced to form alcohols or other reduced forms.

    Substitution: Substitution reactions can occur at the amino group or the carboxyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Aminoisophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminoisophthalic acid involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The carboxyl groups can also interact with metal ions and other molecules, affecting the compound’s overall behavior in different environments .

Comparison with Similar Compounds

    5-Aminoisophthalic Acid: This compound has an amino group at the 5-position instead of the 2-position.

    Isophthalic Acid: The parent compound without the amino group.

    Terephthalic Acid: A similar compound with carboxyl groups at the 1 and 4 positions.

Uniqueness: 2-Aminoisophthalic acid is unique due to the presence of the amino group at the 2-position, which significantly influences its chemical reactivity and applications. This positional difference can lead to variations in the compound’s physical and chemical properties, making it distinct from its analogs .

Properties

IUPAC Name

2-aminobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOMKUVUXZRECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303575
Record name 2-aminoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39622-79-2
Record name 39622-79-2
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Record name 2-aminoisophthalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoisophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism behind the observed delayed fluorescence in 2-aminoisophthalic acid diesters?

A2: Density Functional Theory (DFT) calculations provide insights into the delayed fluorescence mechanism. These calculations suggest a small energy gap between the first singlet excited state (S1) and the first triplet excited state (T1) in these molecules. [] This small energy gap facilitates reverse intersystem crossing, allowing for a population of molecules to transition from the T1 state back to the S1 state, resulting in delayed fluorescence emission. []

Q2: How does this compound interact with uranyl ions and what are the potential applications of the resulting compound?

A3: this compound (H2L) acts as an organic linker, coordinating with uranyl ions (UO2) to form a two-dimensional uranyl organic framework (UOF). [] In this framework, the carboxylate groups of the this compound molecules bridge adjacent uranyl centers, creating a layered structure. This UOF material exhibits promising photocatalytic activity, effectively degrading organic dyes like methylene blue (MB) and rhodamine B (RhB) under visible light irradiation. [] This property makes the UOF a potential candidate for applications in wastewater treatment and environmental remediation.

Q3: Can this compound be used for the development of metal ion sensors, and if so, how?

A4: Yes, this compound can be used as a building block for metal ion sensors. Researchers have successfully synthesized a 2-aminoterephthalic acid-betaxanthin (2-AIPA-BX) derivative by coupling this compound with betalamic acid. [] This compound demonstrates a high selectivity for copper ions (Cu2+) over other interfering metal ions. [] The interaction of 2-AIPA-BX with Cu2+ leads to detectable changes in its colorimetric and fluorometric properties, enabling its application in Cu2+ sensing. This sensing mechanism has been successfully incorporated into paper-based analytical devices, offering a simple, portable, and cost-effective method for detecting Cu2+ in various samples. []

Q4: What is the crystal structure of this compound?

A5: this compound crystallizes in the monoclinic crystal system, belonging to the space group C2/c (no. 15). [] The unit cell dimensions are a = 4.9752(11) Å, b = 14.167(3) Å, c = 10.999(2) Å, and β = 99.066(5)°. [] The unit cell contains four molecules (Z = 4) and has a volume (V) of 765.6(3) Å3. []

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